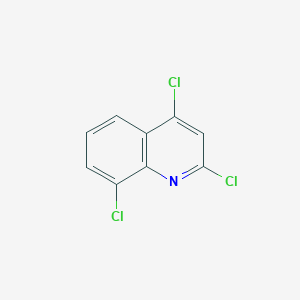

2,4,8-Trichloroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,8-trichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRQKHXDOFFTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,4,8 Trichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2,4,8-trichloroquinoline. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of chlorine atoms, facilitates the addition of nucleophiles.

Regioselectivity and Site-Specific Transformations at Chlorine-Substituted Positions (C2, C4)

The chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring are activated towards SNAr reactions due to their positions relative to the ring nitrogen. The nitrogen atom acts as an electron-withdrawing group, stabilizing the intermediate Meisenheimer complex formed during the substitution process. This activation allows for regioselective substitution at these positions.

Studies have demonstrated that nucleophiles such as azides can readily displace the chlorine atoms at C2 and C4. researchgate.netresearchgate.netresearchgate.net The reaction conditions can be tuned to favor either mono- or di-substitution. For instance, treatment of this compound with sodium azide (B81097) can lead to the formation of 4-azido-2,8-dichloroquinoline. iscbindia.com This regioselectivity is a key feature in the synthetic utility of this compound.

The following table summarizes the regioselective SNAr reactions of this compound with various nucleophiles.

| Nucleophile | Position(s) of Substitution | Product(s) |

| Azide (N₃⁻) | C4 | 4-Azido-2,8-dichloroquinoline |

| 2-Amino-4-(trifluoromethyl)pyridine (B24480) | C4 | N-(2,8-dichloroquinolin-4-yl)-4-(trifluoromethyl)pyridin-2-amine |

Influence of Electronic and Steric Factors on SNAr Pathways

The regioselectivity observed in SNAr reactions of this compound is governed by a combination of electronic and steric factors. Electronically, the C2 and C4 positions are the most activated towards nucleophilic attack due to the strong electron-withdrawing effect of the quinoline nitrogen. The stability of the anionic σ-complex (Meisenheimer intermediate) is greatest when the negative charge is delocalized onto the electronegative nitrogen atom, which occurs when the attack is at the C2 or C4 position.

Steric hindrance can also play a role in directing the substitution. While both C2 and C4 are electronically activated, the C4 position is generally more accessible to incoming nucleophiles than the C2 position, which is flanked by the C3-proton and the fused benzene (B151609) ring. This can lead to preferential substitution at C4 under certain conditions.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

While the quinoline nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, reactions can be induced under specific conditions. The presence of three deactivating chlorine atoms further reduces the ring's reactivity. However, forcing conditions can lead to substitution, primarily on the carbocyclic (benzene) ring.

A notable example is the nitration of this compound. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The nitro group is directed to the C3 position, yielding 2,4,8-trichloro-3-nitroquinoline. evitachem.com This indicates that even with the deactivating chloro groups, the pyridine ring can undergo electrophilic attack under harsh conditions.

Redox Chemistry of the Quinoline Nucleus

The quinoline nucleus in this compound can undergo redox reactions. The nitro derivative, 2,4,8-trichloro-3-nitroquinoline, can be reduced to the corresponding amine. evitachem.com This transformation is typically achieved using reducing agents like iron in an acidic medium. evitachem.com

Furthermore, the azido (B1232118) derivative, 4-azido-2,8-dichloroquinoline, can be reduced to 2,8-dichloroquinolin-4-amine using reagents such as sodium dithionite. iscbindia.com These reduction reactions provide access to amino-substituted quinolines, which are valuable intermediates in the synthesis of more complex molecules.

Cross-Coupling Reactions and Organometallic Transformations

The chlorine substituents on the this compound ring are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the quinoline scaffold.

For example, this compound can undergo Buchwald-Hartwig amination. A reaction between this compound and 2-amino-4-(trifluoromethyl)pyridine has been reported using a palladium acetate (B1210297) catalyst with a XantPhos ligand and cesium carbonate as the base. epo.org This reaction selectively forms the C-N bond at the C4 position. The development of new synthetic methodologies, such as the B-alkyl Suzuki-Miyaura cross-coupling reaction, has expanded the possibilities for creating complex molecular structures. researchgate.net

Derivatization for Complex Molecular Scaffolds

The selective reactivity of the chlorine atoms in this compound makes it a valuable building block for the synthesis of complex molecular scaffolds. The ability to perform sequential and site-specific substitutions allows for the controlled introduction of various functional groups.

The derivatives of this compound serve as key intermediates in the synthesis of novel heterocyclic systems. For example, 2,8-dichloroquinolin-4-amine, obtained from the reduction of the corresponding 4-azido derivative, can be used to construct tricyclic and tetracyclic heteroaromatic compounds. iscbindia.com The development of multi-component reactions, such as a three-component, two-step, one-pot nucleophilic aromatic substitution (SNAr)–intramolecular cyclization-Suzuki coupling reaction, has been utilized for the synthesis of benzo[h] iscbindia.comevitachem.comnaphthyridin-2(1H)-ones. researchgate.net These complex scaffolds are of interest in medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Characterization of 2,4,8 Trichloroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis for Connectivity and Substitution Patterns

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for elucidating the basic structure of 2,4,8-trichloroquinoline. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus, allowing for the mapping of the molecule's substitution pattern.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals only for the protons on the quinoline (B57606) ring system. The protons at positions 3, 5, 6, and 7 would each produce a distinct signal. The electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom significantly influence the chemical shifts of the nearby protons and carbons, generally shifting them to a higher frequency (downfield).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the nine carbon atoms in the quinoline core. The carbons directly bonded to chlorine atoms (C2, C4, C8) are expected to resonate at significantly different chemical shifts compared to the protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar chlorinated quinoline structures. Actual experimental values may vary.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Position | Predicted Chemical Shift (ppm) | Position | Predicted Chemical Shift (ppm) |

| H-3 | ~7.5 - 7.7 | C-2 | ~150 - 152 |

| H-5 | ~7.8 - 8.0 | C-3 | ~122 - 124 |

| H-6 | ~7.4 - 7.6 | C-4 | ~148 - 150 |

| H-7 | ~7.6 - 7.8 | C-4a | ~127 - 129 |

| C-5 | ~128 - 130 | ||

| C-6 | ~126 - 128 | ||

| C-7 | ~129 - 131 | ||

| C-8 | ~133 - 135 | ||

| C-8a | ~146 - 148 |

Multidimensional NMR Techniques for Complex Structural Assignment (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, multidimensional NMR techniques are employed. uvic.casdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, such as H-5 with H-6, and H-6 with H-7. This helps to piece together the proton network on the carbocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu For example, the proton signal for H-5 would show a cross-peak with the carbon signal for C-5, providing definitive assignments for the protonated carbons.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. mdpi.com

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Molecular Conformations

Single crystal X-ray diffraction is the gold standard for determining the precise molecular geometry. mdpi.com While a specific crystal structure for this compound is not publicly documented, analysis of the closely related 2,4-dichloroquinoline (B42001) provides valuable insight into the expected structural parameters. nih.gov The quinoline ring system is expected to be essentially planar. The C-Cl bond lengths would be in the typical range for aryl chlorides, and the internal bond angles of the fused rings would show slight deviations from the ideal 120° of a perfect hexagon due to the presence of the nitrogen atom and ring strain.

Table 2: Representative Crystallographic Data Based on Analog Structures (e.g., 2,4-Dichloroquinoline nih.gov)

| Parameter | Expected Value |

|---|---|

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-N Bond Length (in ring) | 1.31 - 1.37 Å |

| C-C Bond Length (aromatic) | 1.36 - 1.42 Å |

| C-N-C Bond Angle | ~117 - 118° |

| C-C-Cl Bond Angle | ~119 - 121° |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, π-π Stacking)

The way molecules pack in a crystal is governed by intermolecular forces. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. nih.govmdpi.com For this compound, the analysis would likely reveal several key interactions:

π-π Stacking: The planar aromatic rings of the quinoline system are expected to stack on top of each other in a parallel-displaced or T-shaped manner, which is a common feature in the crystal packing of aromatic compounds. nih.gov

Halogen Bonding: The chlorine atoms, particularly the one at the 8-position, could participate in weak halogen bonding (C-Cl···N or C-Cl···Cl interactions) with neighboring molecules.

C-H···Cl and C-H···N Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the nitrogen atom or chlorine atoms as acceptors would also contribute to the stability of the crystal lattice. nih.gov

Hirshfeld surface plots mapped with properties like dnorm would highlight the regions of close contact, with distinct red spots indicating the locations of these significant intermolecular interactions. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. kurouskilab.com These methods are complementary and are excellent for identifying functional groups and confirming structural features. The spectra are characterized by absorption bands corresponding to specific molecular motions like stretching and bending.

For this compound, the key vibrational modes would include:

C-Cl Stretching: Strong absorptions in the fingerprint region of the IR spectrum are characteristic of the carbon-chlorine bonds.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1400-1650 cm⁻¹ region. dergipark.org.tr

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear at lower wavenumbers.

Table 3: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| C=N Stretch | 1620 - 1650 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | IR |

| C-Cl Stretch | 600 - 850 | IR (Strong) |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | IR (Strong) |

The combination of these spectroscopic and crystallographic techniques provides a comprehensive and unambiguous characterization of the molecular and supramolecular structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural characterization of organic molecules such as this compound. nih.govnih.govresearchgate.net This powerful method provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways, which are crucial for confirming the molecular structure. nih.gov

The primary advantage of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional precision, typically to within a few parts per million (ppm). nih.gov This level of accuracy allows for the calculation of the exact mass of the molecular ion, which can then be used to determine its elemental formula. For this compound, the theoretical exact mass of the molecular ion can be calculated based on the masses of its constituent isotopes. By comparing this theoretical mass with the experimentally measured exact mass, the elemental composition can be confidently confirmed, distinguishing it from other isobaric compounds.

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments performed on a high-resolution instrument are instrumental in elucidating the fragmentation pathways of this compound. In a typical MS/MS experiment, the molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID). This process induces fragmentation of the parent ion into smaller product ions. The exact masses of these fragment ions are then measured, providing valuable insights into the structure of the molecule. The fragmentation pattern is characteristic of the compound and can be used to identify the positions of the chloro substituents on the quinoline core.

The fragmentation of this compound is expected to proceed through a series of characteristic neutral losses, such as the loss of chlorine radicals (•Cl) or hydrogen chloride (HCl). The quinoline ring system itself can also undergo characteristic cleavages. By carefully analyzing the m/z values of the fragment ions and the mass differences between them, a detailed fragmentation pathway can be proposed.

The data obtained from HRMS analysis is typically presented in a table that includes the measured m/z values, the calculated exact masses for the proposed elemental compositions, the mass error in ppm, and the proposed fragment structures. This systematic presentation of data allows for a clear and concise summary of the structural information obtained from the mass spectrometric analysis.

Below is an illustrative data table showcasing the type of information that would be generated from an HRMS analysis of this compound.

| Measured m/z | Calculated Exact Mass | Mass Error (ppm) | Proposed Elemental Composition | Proposed Fragment |

| 230.9506 | 230.9511 | -2.2 | C₉H₄Cl₃N | [M]⁺ |

| 195.9822 | 195.9827 | -2.6 | C₉H₄Cl₂N | [M-Cl]⁺ |

| 160.0138 | 160.0143 | -3.1 | C₉H₄ClN | [M-2Cl]⁺ |

| 125.0454 | 125.0459 | -4.0 | C₉H₄N | [M-3Cl]⁺ |

Computational and Theoretical Investigations of 2,4,8 Trichloroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a vital method for investigating the structural and electronic properties of organic molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like substituted quinolines. rjptonline.orgresearchgate.net DFT calculations are instrumental in predicting a variety of molecular properties and establishing a strong relationship between theoretical and experimental data. nih.gov

A fundamental step in computational chemistry is geometry optimization, which aims to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. pennylane.ai For quinoline (B57606) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to perform these optimizations. nih.govdergipark.org.tr

This process yields precise predictions of bond lengths, bond angles, and dihedral angles. rjptonline.org For related chloroquinoline compounds, theoretical geometric parameters have been shown to be in good agreement with experimental data obtained from techniques like X-ray diffraction. nih.govdergipark.org.tr The optimization of 2,4,8-trichloroquinoline would similarly predict a planar quinoline ring system, with minor distortions potentially introduced by the steric and electronic effects of the three chlorine atoms. Calculations for similar molecules show that theoretical values are often slightly different from experimental results because the calculations are typically performed on a single molecule in a vacuum, whereas experiments are conducted in a solid or liquid phase. dergipark.org.tr

Table 1: Representative Predicted Geometrical Parameters for a Quinoline Ring System Note: This table is illustrative of typical parameters for a quinoline core and does not represent specific calculated values for this compound.

| Parameter | Bond Type | Predicted Value (Å or °) |

| Bond Length | C-C (aromatic) | ~1.37 - 1.45 Å |

| Bond Length | C-N (aromatic) | ~1.32 - 1.38 Å |

| Bond Length | C-H | ~1.08 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | C-C-C (in ring) | ~118 - 122° |

| Bond Angle | C-N-C (in ring) | ~117° |

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its chemical reactivity. rjptonline.org DFT calculations provide valuable insights through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO-LUMO Analysis : The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com For this compound, the electron-withdrawing chlorine atoms would be expected to lower the energies of both the HOMO and LUMO orbitals.

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is used to identify the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For a substituted quinoline, negative potential is often localized around the nitrogen atom due to its lone pair of electrons, making it a site for protonation and electrophilic interaction. The chlorine atoms, despite their electronegativity, can also influence the potential distribution across the aromatic rings.

Table 2: Key Electronic Properties Derived from DFT Calculations Note: This table illustrates the types of data obtained from electronic structure analysis and their significance.

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability; related to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and kinetic stability. |

| Electronegativity | χ | Tendency to attract electrons. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Global Softness | S | Reciprocal of hardness; measure of reactivity. |

| Electrophilicity Index | ω | Measure of electrophilic character. |

Calculated Vibrational Frequencies and Spectroscopic Correlation

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govresearchgate.net These calculations are essential for the assignment of fundamental vibrational modes of the molecule. researchgate.net

The theoretical vibrational wavenumbers are often calculated in the harmonic approximation, which can lead to overestimation compared to experimental frequencies. nih.gov To achieve better agreement with experimental data, the calculated frequencies are typically scaled using empirical scaling factors. nih.gov The comparison between scaled theoretical frequencies and experimental spectra aids in the detailed assignment of vibrational modes, such as C-H stretching, C-C ring vibrations, and C-Cl stretching. researchgate.net This correlation is a powerful tool for confirming the molecular structure.

Table 3: Illustrative Vibrational Mode Assignments for a Chloroquinoline Note: This table provides examples of typical vibrational modes and their expected frequency ranges.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| C-H stretching | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the aromatic rings. |

| C=C/C=N stretching | 1400 - 1650 | In-plane stretching vibrations of the quinoline ring system. |

| C-H in-plane bending | 1000 - 1300 | Bending of C-H bonds within the plane of the rings. |

| C-Cl stretching | 600 - 800 | Stretching of the carbon-chlorine bonds. |

| Ring out-of-plane bending | 400 - 900 | Puckering and deformation modes of the aromatic rings. |

Thermochemical Parameters and Conformational Stability

Beyond structural and electronic properties, DFT calculations can be used to compute various thermochemical parameters. These include standard thermodynamic functions such as heat capacity, entropy, and enthalpy at different temperatures. nih.govresearchgate.net This information is valuable for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. For molecules with flexible groups, these calculations can be used to determine the relative stability of different conformers. While this compound is largely rigid, analysis of its thermodynamic properties provides a basis for predicting its behavior under various temperature conditions.

Quantum Chemical Modeling of Reaction Mechanisms and Reactivity

Quantum chemical calculations are a powerful asset for elucidating reaction mechanisms. nih.govresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, providing a detailed, step-by-step picture of how a reaction proceeds. researchgate.net This approach allows for the estimation of activation energies, which are crucial for predicting reaction rates and feasibility. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption)

The electronic absorption properties of a molecule, measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rjptonline.orgdergipark.org.tr This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netmdpi.com

The output of a TD-DFT calculation includes the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netdergipark.org.tr These theoretical spectra can be compared with experimental results to understand the electronic transitions occurring within the molecule, which are typically π→π* and n→π* transitions in aromatic systems like quinoline. mdpi.com For this compound, TD-DFT would predict how the three chlorine substituents influence the absorption spectrum compared to the parent quinoline molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope for examining the behavior of this compound at the atomic level over time. These simulations model the complex motions and interactions of molecules, offering deep insights into the conformational landscape and the non-covalent forces that dictate the material's properties.

A primary application of MD simulations in this context is the detailed investigation of intermolecular interactions in the condensed phase (liquid or solid). These simulations can map out how this compound molecules arrange themselves with respect to their neighbors. The simulations account for various forces, including van der Waals forces, electrostatic interactions arising from the polarized carbon-chlorine bonds and the nitrogen atom, and potential π-π stacking between the aromatic quinoline rings.

A study of liquid quinoline using MD simulations revealed a continuous and monotonous evolution of its structure with temperature, without any sharp transitions. researchgate.net The analysis identified various types of neighboring molecular pairs (dimers) and tracked their populations. researchgate.net For this compound, similar simulations would be expected to reveal preferred dimer configurations, such as parallel-displaced or T-shaped arrangements, driven by a combination of electrostatic and dispersive forces. Furthermore, the presence of chlorine atoms introduces the possibility of halogen bonding, a specific type of non-covalent interaction where a chlorine atom on one molecule interacts favorably with the nitrogen atom or the electron-rich π-system of another.

Theoretical studies on related quinoline derivatives have quantified the energies of these interactions. For example, calculations on an 8-hydroxyquinolinium-7-carboxylate compound showed that π-π stacking interactions can be quite strong, with energies ranging from 15.3 to 33.9 kcal/mol, while hydrogen bonds were weaker, in the range of 3.33 to 7.75 kcal/mol. nih.gov While this compound lacks the capacity for strong hydrogen bonding, the principles of quantifying interaction energies for different molecular arrangements remain central.

The data derived from these simulations can be used to construct detailed models of molecular packing and to calculate macroscopic properties. The following table provides an illustrative example of the type of data that MD simulations coupled with energy calculations could generate for this compound dimers.

Table 1: Illustrative Interaction Energies for this compound Dimer Configurations

| Dimer Configuration | Predominant Interaction Type(s) | Estimated Interaction Energy (kcal/mol) |

| Parallel-Displaced | π-π Stacking, van der Waals | -4.0 to -7.0 |

| T-Shaped | π-σ Interaction, Electrostatic | -2.5 to -4.5 |

| Halogen-Bonded (Cl···N) | Halogen Bonding, Electrostatic | -2.0 to -4.0 |

Note: The values in this table are hypothetical estimates based on computational studies of similar halogenated aromatic and quinoline-based systems. Specific experimental or simulation data for this compound is not available in the cited literature.

Ultimately, molecular dynamics simulations serve as a bridge between the molecular structure of this compound and its bulk properties. By elucidating the conformational preferences and the specific nature of the intermolecular forces, these computational studies provide a fundamental understanding of the material's structural organization.

Applications of 2,4,8 Trichloroquinoline in Advanced Organic and Materials Synthesis

Strategic Building Block in the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of the C-Cl bonds in 2,4,8-trichloroquinoline makes it a versatile precursor for the synthesis of more elaborate heterocyclic systems. The chlorine atoms at positions 2 and 4 are especially prone to nucleophilic aromatic substitution (SNA r), allowing for their selective replacement with a variety of nucleophiles such as amines, alcohols, and thiols. This step-wise functionalization is a cornerstone for building fused and multi-substituted heterocyclic structures.

Research on analogous chloroquinolines demonstrates their utility in constructing a wide array of new molecular frameworks. For instance, 2-chloro-3-formyl quinolines serve as starting materials for fused ring systems like pyrrolo[3,4-b]quinolinones through reactions with formamide. nih.gov They also undergo condensation reactions to form other heterocycles such as pyrimidines, pyrazolines, and oxazoles. researchgate.net Similarly, the chlorine atoms in 4,7-dichloroquinoline (B193633) can be sequentially substituted, as shown in a three-step synthesis to produce complex N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide derivatives. mdpi.comresearchgate.net This sequential reactivity is directly applicable to this compound, where the differential reactivity of the three chlorine atoms can be exploited to introduce different substituents in a controlled manner.

The general strategy involves the initial, more facile substitution at the 4-position, followed by substitution at the 2-position, and finally, under more forcing conditions, at the 8-position. This hierarchy of reactivity enables the synthesis of trisubstituted quinolines with distinct functionalities at each position, which are valuable scaffolds in medicinal chemistry. future-science.com

| Starting Material Class | Reagent(s) | Product Class | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Chloro-3-formylquinoline | Formamide, Formic Acid | Pyrrolo[3,4-b]quinolinone | Condensation/Cyclization | nih.gov |

| 2-Chloro-3-formylquinoline | Hydrazine Hydrate | Pyrazoline derivatives | Condensation/Cyclization | researchgate.net |

| 4,7-Dichloroquinoline | Various Amines/Sulfonamides | Substituted 4-aminoquinolines | Nucleophilic Aromatic Substitution | future-science.com |

| Polyhalogenated Heteroaromatics | Arylboronic Acids, Pd Catalyst | Aryl-substituted Heterocycles | Suzuki Cross-Coupling | nih.gov |

Precursor for Functional Materials and Polymer Matrices

The quinoline (B57606) nucleus is a key component in various functional materials due to its electronic and photophysical properties. Derivatives of 8-hydroxyquinoline, a related compound, are widely used as fluorescent chemosensors and as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs). rroij.comrroij.com The ability to functionalize this compound allows for the synthesis of novel derivatives with tailored properties for such applications. By replacing the chlorine atoms with specific chromophoric or electron-donating/withdrawing groups, the electronic structure and fluorescent properties of the molecule can be finely tuned.

Furthermore, the multiple reactive sites on this compound make it a potential monomer or cross-linking agent for the creation of advanced polymer matrices. For example, research has shown that metal complexes containing chloroquinoline ligands can act as catalysts for oligomerization and polymerization reactions. nih.gov A cobalt(II) complex featuring bis(5-chloroquinolin-8-olato) ligands has been successfully used to catalyze the oligomerization of norbornene. nih.gov This demonstrates that the quinoline scaffold can be incorporated into catalytically active materials. By designing reactions that leverage two or more of the chloro-positions on this compound, it is possible to synthesize polymers where the quinoline unit is an integral part of the polymer backbone, potentially imparting thermal stability, conductivity, or catalytic activity to the resulting material.

Ligand Design and Application in Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for transition metals. This property has led to the extensive use of quinoline derivatives as ligands in coordination chemistry and homogeneous catalysis. researchgate.net The substituents on the quinoline ring play a crucial role in modulating the steric and electronic properties of the resulting metal complex, thereby influencing its stability, activity, and selectivity as a catalyst.

This compound serves as an excellent platform for ligand design. The three chlorine atoms can be substituted with various other groups to systematically tune the ligand's properties. For instance, replacing them with bulky groups can create specific steric environments around the metal center, while introducing electron-donating or electron-withdrawing groups can alter the electron density at the metal, fine-tuning its catalytic reactivity.

Examples from the literature highlight this potential:

Oligomerization Catalysis: A cobalt(II) complex with 5-chloro-8-hydroxyquinoline (B194070) ligands was shown to be a competent precatalyst for the oligomerization of olefins after activation. nih.gov

Transfer Hydrogenation: Ruthenium(II) p-cymene (B1678584) complexes bearing various substituted pyridine-quinoline and biquinoline-based ligands are efficient catalysts for the transfer hydrogenation of ketones. nih.gov The substitution pattern on the quinoline ring was found to significantly impact the catalytic activity. nih.gov

The ability to perform sequential, regioselective substitutions on this compound allows for the creation of a diverse library of ligands from a single, readily available starting material, accelerating the discovery of new and improved catalysts.

| Ligand Type | Metal Center | Catalytic Application | Key Feature | Reference |

|---|---|---|---|---|

| Bis(5-chloroquinolin-8-olato) | Cobalt(II) | Norbornene Oligomerization | Post-metallocene catalyst design | nih.gov |

| Substituted Pyridine-Quinoline | Ruthenium(II) | Transfer Hydrogenation of Ketones | Electronic tuning via substituents | nih.gov |

| N-(quinolin-8-yl)amide | Palladium(II) | Diverse Catalytic Transformations | Pincer ligand scaffold | mdpi.com |

Contributions to Novel Synthetic Methodologies

The development of new and efficient ways to construct complex molecules is a central goal of organic synthesis. Versatile building blocks like this compound are instrumental in advancing this goal by providing a platform for the development of novel synthetic methodologies, particularly those focused on regioselective functionalization.

The differential reactivity of the chlorine atoms at the C2, C4, and C8 positions allows for the design of sequential reaction protocols. A powerful example of this concept is seen in the palladium-catalyzed cross-coupling reactions of 2,4,7-trichloroquinazoline, a closely related heterocyclic system. nih.gov In this work, researchers developed an efficient, sequential strategy that allowed for the selective arylation at different positions on the ring, providing access to novel, highly functionalized heterocycles that would be difficult to synthesize otherwise. nih.gov

This methodology is directly translatable to this compound. A synthetic chemist can use a sequence of different cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) under carefully controlled conditions to selectively replace each chlorine atom with a different fragment. This approach enables the rapid generation of molecular diversity from a single starting material, which is a highly valuable strategy in drug discovery and materials science. Furthermore, the availability of such polychlorinated scaffolds drives innovation in catalysis to find milder and more selective methods for C-Cl bond activation, contributing to the broader field of synthetic methodology. mdpi.com

Advanced Analytical and Purification Methodologies in Research Context

Chromatographic Techniques for Isolation and Purification (e.g., Preparative HPLC, Column Chromatography)

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. chemrxiv.org For a compound like 2,4,8-trichloroquinoline, both column chromatography and preparative High-Performance Liquid Chromatography (HPLC) serve as powerful tools for its isolation.

Column Chromatography: This technique is a primary method for purifying synthetic products on a laboratory scale. The separation is based on the differential adsorption of components onto a solid stationary phase (e.g., silica (B1680970) gel or alumina) while a liquid mobile phase passes through it. columbia.edu For chlorinated quinolines, a solvent system is chosen based on polarity, often determined through preliminary analysis with Thin-Layer Chromatography (TLC). columbia.edu A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is typically used to achieve optimal separation. chemrxiv.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): When higher purity is required, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a target compound. teledynelabs.comwarwick.ac.uk Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for the purification of heterocyclic compounds. nih.gov This technique is invaluable for isolating active compounds and ensuring that research samples meet stringent purity standards. teledynelabs.com

Below is a representative table illustrating typical parameters for the purification of a chlorinated quinoline (B57606) derivative using preparative HPLC.

| Parameter | Condition |

|---|---|

| Instrument | Preparative HPLC System |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 20.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL |

| Sample Concentration | 10 mg/mL in Methanol |

Advanced Separation Science for Complex Reaction Mixtures

The synthesis of halogenated molecules can produce challenging mixtures of isomers and dehalogenated impurities that are difficult to separate. nih.gov Advanced separation techniques are crucial for resolving these complex mixtures.

Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC offers superior resolution and speed compared to conventional HPLC, making it an excellent tool for separating closely related species like halogen isomers. nih.gov The use of columns with smaller particle sizes (sub-2 µm) allows for highly efficient separations, which is critical for distinguishing between isomers of trichloroquinoline. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for separating complex mixtures, including halogen-containing pharmaceuticals. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer different selectivity compared to HPLC and is particularly effective for chiral separations. nih.gov

Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary support, thereby preventing the irreversible adsorption of the sample. nih.gov It has been successfully used to separate isomeric components of quinoline derivatives, demonstrating its potential for purifying this compound from complex reaction outputs. nih.gov

Characterization of Purity and Impurity Profiling for Research Samples

Impurity profiling—the identification, characterization, and quantification of impurities in a substance—is a critical aspect of chemical research and development. nih.gov For a research compound like this compound, understanding its impurity profile is essential for interpreting research data accurately. Potential impurities could include unreacted starting materials, by-products from side reactions (e.g., other chlorinated isomers), and degradation products. nih.gov

Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines that often serve as a benchmark in research, suggesting that impurities present above a 0.1% threshold should be identified and characterized.

A variety of analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the most common technique for determining the purity of a sample and quantifying impurities. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is a powerful tool for identifying unknown impurities. ijprajournal.com It provides the molecular weight of the impurity and, through tandem MS (MS/MS), its structural fragments, which aids in structure elucidation. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a highly effective analytical method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is used to definitively confirm the structure of the main compound and its isolated impurities. thieme-connect.com

The table below summarizes the primary analytical techniques used for purity and impurity analysis of a research compound such as this compound.

| Technique | Primary Application |

|---|---|

| HPLC-UV/PDA | Purity assessment and quantification of known/unknown impurities. |

| LC-MS/MS | Identification and structural elucidation of non-volatile impurities. |

| GC-MS | Identification and quantification of volatile impurities and residual solvents. |

| NMR Spectroscopy | Definitive structure confirmation of the target compound and isolated impurities. |

Future Research Directions and Emerging Perspectives

Development of Sustainable and Economically Viable Synthetic Routes

Traditional synthetic routes for quinoline (B57606) derivatives often rely on methods that are energetically demanding and utilize hazardous reagents. The future synthesis of 2,4,8-trichloroquinoline will likely pivot towards green chemistry principles to enhance sustainability and economic feasibility. Key areas for development include:

Eco-Friendly Catalysis: Research is expected to focus on replacing harsh catalysts with more benign and recyclable alternatives. Iron catalysts, such as FeCl3·6H2O, have already demonstrated efficacy in synthesizing quinoline derivatives in an environmentally friendly manner. The application of solid acid catalysts or biodegradable catalysts like L-proline could also offer greener pathways.

Alternative Energy Sources: The use of microwave and ultrasound irradiation as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. Future studies could optimize these techniques for the multi-step synthesis required for this compound.

Greener Solvents: A major focus will be on minimizing the use of volatile and toxic organic solvents. Exploring reactions in greener solvents like water or ethanol, or under solvent-free conditions, aligns with the principles of sustainable chemistry.

| Sustainable Approach | Potential Advantage | Example Catalyst/Condition | Relevance to this compound |

|---|---|---|---|

| Green Catalysis | Reduced toxicity, recyclability, lower cost | FeCl3·6H2O, p-toluenesulfonic acid (p-TSA) | Could be applied to cyclization and chlorination steps. |

| Microwave/Ultrasound Assistance | Faster reaction rates, lower energy usage | Microwave-assisted Friedländer synthesis | Acceleration of condensation and annulation reactions. |

| Aqueous Media/Solvent-Free | Reduced environmental impact and cost | Reactions in water or ethanol | Minimizes reliance on hazardous organic solvents. |

| One-Pot Syntheses | Higher efficiency, less waste | Tandem cyclization-chlorination | Streamlines the synthetic process, improving overall yield. |

Exploration of Unconventional Reactivity and Novel Derivatization Pathways

The three chlorine substituents on this compound are not merely passive groups; they are handles for a variety of chemical transformations. Future research will likely explore the differential reactivity of these C-Cl bonds to create a diverse array of new derivatives.

Selective Functionalization: A key challenge and opportunity lies in the selective substitution of the chlorine atoms at the 2, 4, and 8 positions. The chlorine at the 2- and 4-positions are generally more reactive towards nucleophilic substitution than the one at the 8-position. Future work could focus on developing methodologies for the selective C-H functionalization of the unsubstituted positions on the benzene (B151609) ring, offering pathways to novel polysubstituted quinolines.

Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be systematically applied to this compound to introduce carbon, nitrogen, and oxygen-based functionalities. This would enable the synthesis of a vast library of derivatives with tailored electronic and steric properties.

Tandem and Cascade Reactions: Designing multi-step reactions that proceed in a single pot from this compound can lead to the rapid assembly of complex molecular architectures. For example, a sequence of nucleophilic substitution followed by an intramolecular cyclization could generate novel fused heterocyclic systems.

Integration of Advanced Computational Chemistry for Predictive Modeling

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules, thereby guiding experimental work. For this compound, computational studies can provide significant insights:

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound. This can help predict the relative reactivity of the different chlorine atoms and C-H bonds, guiding the design of selective derivatization strategies. DFT can also be used to understand the strength of intermolecular interactions, such as halogen bonding.

Spectroscopic Characterization: Time-dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra of this compound and its derivatives, aiding in their characterization and the design of molecules with specific photophysical properties.

QSAR Modeling: For applications in materials science, Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. These models can correlate the structural features of this compound derivatives with their material properties, accelerating the discovery of new functional materials. Machine learning algorithms can also be trained to predict the site selectivity of reactions on the quinoline scaffold.

| Computational Method | Predicted Property | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity descriptors | Predicting sites for selective functionalization. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designing derivatives with desired optical properties. |

| CoMFA/CoMSIA | Structure-property relationships | Modeling and predicting material properties. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Simulating behavior in condensed phases or polymers. |

Emerging Non-Biological/Non-Pharmaceutical Applications in Specialty Chemicals and Materials Science

While quinolines are widely studied in medicinal chemistry, the unique properties of this compound make it a promising candidate for non-biological applications.

Polymer Science: The quinoline ring is a rigid, aromatic structure, and polymers incorporating this moiety, known as polyquinolines, are known for their high thermal stability. This compound could serve as a monomer or a cross-linking agent in the synthesis of novel high-performance polymers. The chlorine atoms provide multiple reaction sites for polymerization reactions.

Functional Dyes and Pigments: The quinoline core is a known chromophore. Derivatization of this compound through substitution of the chlorine atoms could lead to the development of new dyes and pigments with tunable colors and enhanced stability for use in specialty coatings, inks, and electronic displays.

Organocatalysis and Ligand Design: The nitrogen atom in the quinoline ring can act as a ligand for transition metals. The electronic properties of the quinoline can be tuned by the chlorine atoms, potentially leading to the development of novel ligands for catalysis or metal-organic frameworks (MOFs).

Materials for Electronics: The electron-deficient nature of the trichlorinated quinoline system suggests potential applications in organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent sensors.

Q & A

Q. What are the standard synthetic routes for preparing 2,4,8-trichloroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via the Conrad-Limpach method using 3,4-dichloroaniline and ethyl ethoxalylacetate, followed by cyclization under reflux conditions. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces the third chlorine substituent. Key variables include:

- Temperature : Cyclization requires reflux (~120°C) in a high-boiling solvent (e.g., diphenyl ether).

- Chlorination efficiency : Excess POCl₃ and catalytic dimethylformamide (DMF) enhance regioselectivity at the 8-position .

Alternative routes involve nitration of 4,7-dichloroquinoline followed by reduction and Gattermann reactions to install the 8-chloro group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- ¹H/¹³C NMR : Distinguishes chlorine substitution patterns. For example, aromatic protons adjacent to chlorine atoms show downfield shifts (δ 8.2–8.5 ppm). ¹³C NMR identifies carbon environments (e.g., C-2 at ~150 ppm due to chlorine electronegativity) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 217 (for C₉H₄Cl₃N) confirm molecular weight. Fragmentation patterns (e.g., loss of Cl·) validate substituent positions .

- IR Spectroscopy : Absorbances at 750–800 cm⁻¹ (C-Cl stretching) and 1580–1600 cm⁻¹ (quinoline ring vibrations) .

Q. How can researchers optimize purification strategies for this compound to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted dichloroaniline or byproducts.

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves isomers (e.g., 4,5,6- vs. 4,6,7-trichloroquinoline) .

- Sublimation : For thermally stable batches, vacuum sublimation at 100–120°C minimizes solvent residues .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions of this compound impact its utility in drug discovery?

- Methodological Answer : Chlorine substituents deactivate the quinoline ring, directing electrophiles (e.g., nitration) to the 5- or 6-positions. Computational studies (DFT calculations) predict reactivity:

- Electron-deficient sites : The 5-position (para to C-4 Cl) is more reactive than the 6-position (ortho to C-8 Cl).

- Applications : Functionalization at the 5-position yields intermediates for antimalarial agents (e.g., 4-aminoquinoline derivatives) .

Q. What experimental and computational approaches validate the degradation pathways of this compound in environmental systems?

- Methodological Answer :

- Biodegradation : Use white-rot fungal enzymes (e.g., laccase) to assess breakdown in soil slurry. Monitor via LC-MS for dechlorinated metabolites (e.g., 2,4-dichloroquinoline) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts enzyme-substrate interactions. QSAR models correlate chlorine positions with half-life (e.g., C-8 Cl slows degradation due to steric hindrance) .

Q. How can this compound serve as a precursor for antimalarial agents, and what mechanistic insights support its biological activity?

- Methodological Answer : Condensation with primary-tertiary diamines yields 4-aminoquinoline derivatives. Key steps:

- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 5-position for enhanced Plasmodium falciparum inhibition.

- Mechanism : Chlorine atoms enhance lipophilicity, improving membrane penetration. The 4-amino group chelates heme in parasitic vacuoles, disrupting detoxification .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Compare data with Cambridge Structural Database entries. Discrepancies in bond angles (e.g., C2-Cl vs. C8-Cl) arise from packing effects.

- DFT-Optimized Structures : Use Gaussian09 to calculate theoretical geometries. Match computed torsion angles (<5° deviation) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.